molecular formula C8H9BrO2S B1449027 Propyl 5-bromothiophene-3-carboxylate CAS No. 1478954-26-5

Propyl 5-bromothiophene-3-carboxylate

Cat. No.: B1449027
CAS No.: 1478954-26-5
M. Wt: 249.13 g/mol
InChI Key: SIYNZVWMKOAUBO-UHFFFAOYSA-N
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Description

Propyl 5-bromothiophene-3-carboxylate is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position and a propyl ester group at the 3-position of the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 5-bromothiophene-3-carboxylate can be synthesized through several methods, including the following:

  • Halogenation: Bromination of thiophene-3-carboxylic acid followed by esterification with propanol.

  • Esterification: Direct esterification of 5-bromothiophene-3-carboxylic acid with propanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using catalysts to improve yield and efficiency. The process involves the reaction of 5-bromothiophene-3-carboxylic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Propyl 5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of 5-bromothiophene-3-carboxylic acid or other reduced derivatives.

  • Substitution: Substitution reactions at the bromine position can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 5-bromothiophene-3-carboxylic acid, 5-bromothiophene-3-dicarboxylic acid.

  • Reduction Products: 5-bromothiophene-3-carboxylic acid, 5-bromothiophene-3-hydroxymethyl.

  • Substitution Products: 5-iodothiophene-3-carboxylate, 5-fluorothiophene-3-carboxylate.

Scientific Research Applications

Propyl 5-bromothiophene-3-carboxylate is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

Propyl 5-bromothiophene-3-carboxylate is similar to other thiophene derivatives, such as:

  • 5-Bromothiophene-3-carboxylic acid: Lacks the propyl ester group.

  • Propyl thiophene-3-carboxylate: Lacks the bromine atom at the 5-position.

  • 5-Bromothiophene-2-carboxylate: Bromine atom at the 2-position instead of the 5-position.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Propyl 5-bromothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by esterification. The general synthetic route can be summarized as follows:

  • Bromination : Thiophene-3-carboxylic acid is brominated at the 5-position using bromine or a brominating agent.
  • Esterification : The resultant 5-bromothiophene-3-carboxylic acid is then reacted with propanol in the presence of a coupling agent (e.g., DCC) to yield this compound.

Antitumor Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, studies have shown that certain thiophene derivatives can inhibit the Akt signaling pathway, which plays a crucial role in cell survival and growth:

  • Inhibition of Akt Pathway : By disrupting the phosphatidylinositol 3-kinase (PI3K) pathway, these compounds can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : In vitro tests have reported MIC values indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor effects of thiophene derivatives, this compound was tested against ovarian cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with significant reductions in viable cell counts at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways .

Concentration (µM)Viable Cell Count (%)Apoptosis Rate (%)
01000
107510
255030
502060

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with an MIC value of approximately 32 µg/mL for S. aureus and higher values for E. coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways:

  • Signal Transduction : By inhibiting components of the PI3K/Akt signaling cascade, the compound can effectively reduce tumor cell viability.
  • Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest at the G1 phase, further contributing to its antitumor efficacy .

Properties

IUPAC Name

propyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYNZVWMKOAUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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